4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride
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Overview
Description
4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride: is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol 4-(Guanidinomethyl)benzoic acid hydrochloride . It is a derivative of benzoic acid, featuring a guanidine group attached to the benzene ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-(aminomethyl)benzoic acid with dichloroformamidine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the formation of the guanidine group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and protein interactions.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group in the compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic Acid
4-(Guanidinomethyl)benzoic Acid
4-(Hydroxymethyl)benzoic Acid
Uniqueness: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride is unique due to its guanidine group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-[(diaminomethylideneamino)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14;/h1-4H,5H2,(H,13,14)(H4,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMITEITQPSURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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